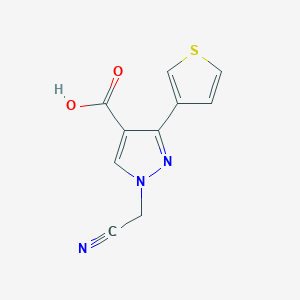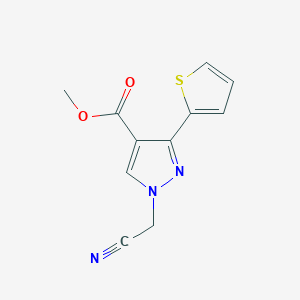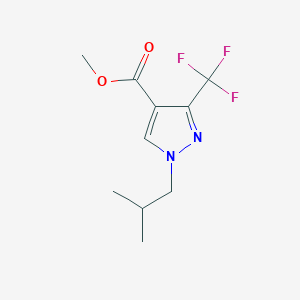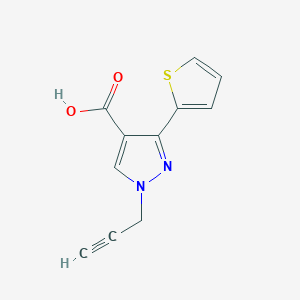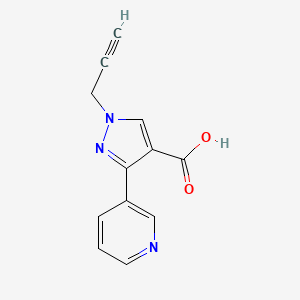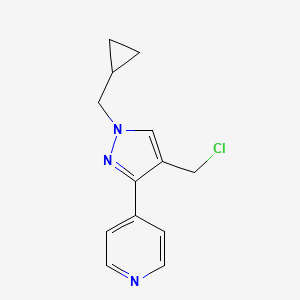
6-(2,2-二甲基丙基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (DMPTD) is a chemical compound that has been studied for its potential applications in scientific research. It has been used in various experiments related to biochemistry, physiology, and pharmacology. DMPTD is a relatively new compound and its properties are still being studied.
科学研究应用
Synthesis of Complex Natural Products
The compound’s unique structure makes it a candidate for the synthesis of complex natural products. Its reactivity and stability are key factors in developing synthetic methodologies for producing these products .
Transition Metal Catalysis
Its potential as a ligand in transition metal catalysis is being investigated. The compound could play a role in creating new catalytic processes, which are crucial in industrial chemistry and pharmaceuticals .
Organo-catalysis
The compound may also find applications in organo-catalysis. Its properties could enhance the efficiency of catalytic systems, leading to more sustainable and environmentally friendly chemical processes .
Photophysical Properties and Luminescence
The photophysical properties of the compound are of interest for developing luminescent materials. Its role in the development of N-heterocyclic carbene transition metal complexes and tuning emission properties is a promising area of research .
CO2 Reduction and Photocatalysis
Lastly, the compound’s role as a photocatalyst in the reduction of CO2 is being explored. This application is particularly relevant in the context of climate change and the search for renewable energy sources .
属性
IUPAC Name |
6-(2,2-dimethylpropyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)6-7-5-8(13)12(4)9(14)11-7/h5H,6H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNEHNVDWWZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



